

N-(4-Hydroxyphenyl)glycine CAS number and molecular weight

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)glycine

Cat. No.: B087216

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An In-depth Technical Guide to N-(4-Hydroxyphenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)glycine is a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a particular focus on its role in drug development. This document includes its CAS number, molecular weight, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its utility as a key building block in the enzymatic synthesis of β -lactam antibiotics and as a scaffold in the development of agonists for the orphan receptor GPR88, a promising target for central nervous system disorders.

Core Properties of N-(4-Hydroxyphenyl)glycine

N-(4-Hydroxyphenyl)glycine, a derivative of the simplest proteinogenic amino acid, glycine, possesses distinct chemical and physical characteristics that underpin its utility in various scientific applications.

Property	Value	Reference
CAS Number	122-87-2	[1] [2] [3] [4]
Molecular Weight	167.16 g/mol	[1] [2] [3] [5] [6]
Molecular Formula	C ₈ H ₉ NO ₃	[1] [5] [6]
Melting Point	244 °C (decomposes)	[7]
Appearance	White to beige-brown or brown-gray powder	
Synonyms	(4-Hydroxyanilino)acetic acid, N-(p-hydroxyphenyl)glycine, Photoglycine	[5]

Synthesis and Analysis

Synthesis of N-(4-Hydroxyphenyl)glycine

The most common laboratory and industrial synthesis of **N-(4-Hydroxyphenyl)glycine** involves the reaction of p-aminophenol with chloroacetic acid.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize **N-(4-Hydroxyphenyl)glycine** from p-aminophenol and chloroacetic acid.

Materials:

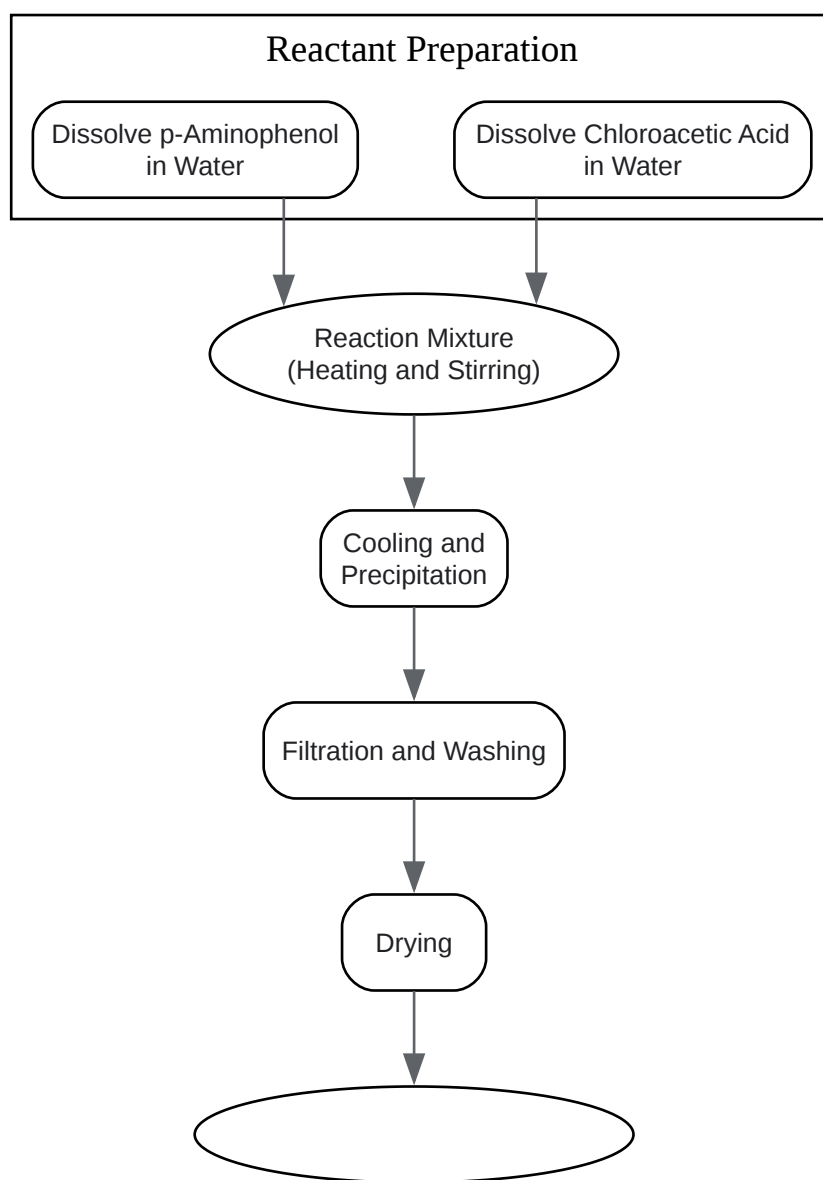
- p-Aminophenol
- Chloroacetic acid
- Sodium acetate
- Deionized water
- Hydrochloric acid (for pH adjustment)

- Sodium hydroxide (for pH adjustment)
- Beakers, magnetic stirrer, heating mantle, filtration apparatus, pH meter

Procedure:

- Dissolve p-aminophenol in deionized water in a beaker.
- Add sodium acetate to the solution, which acts as a base to neutralize the hydrochloric acid formed during the reaction.
- In a separate beaker, dissolve chloroacetic acid in deionized water.
- Slowly add the chloroacetic acid solution to the p-aminophenol solution while stirring continuously.
- Gently heat the reaction mixture to approximately 50-60°C and maintain this temperature for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to facilitate precipitation.
- The pH of the solution can be adjusted to the isoelectric point of **N-(4-Hydroxyphenyl)glycine** to maximize precipitation.
- Collect the precipitated product by filtration and wash with cold deionized water.
- Dry the product in a vacuum oven.

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **N-(4-Hydroxyphenyl)glycine**.

Analytical Characterization

The purity and identity of synthesized **N-(4-Hydroxyphenyl)glycine** can be confirmed using various analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of a sample of **N-(4-Hydroxyphenyl)glycine** using reversed-phase HPLC.

Instrumentation and Conditions:

- HPLC System: Agilent 1100 or equivalent with a UV detector.
- Column: Zorbax Eclipse-AAA column (5 μ m, 150 x 4.6 mm) or a similar C18 column.^[7]
- Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).^[7]
- Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).^[7]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Procedure:

- Prepare a standard solution of **N-(4-Hydroxyphenyl)glycine** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
- Filter both the standard and sample solutions through a 0.45 μ m syringe filter.
- Set up the HPLC system with the specified conditions.
- Inject the standard solution to determine the retention time.
- Inject the sample solution and record the chromatogram.
- Calculate the purity of the sample by comparing the peak area of **N-(4-Hydroxyphenyl)glycine** to the total peak area of all components in the chromatogram.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **N-(4-Hydroxyphenyl)glycine**.

Instrumentation:

- FT-IR spectrometer (e.g., Thermo Nicolet 380) with an ATR accessory.[\[2\]](#)

Procedure:

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the powdered **N-(4-Hydroxyphenyl)glycine** sample onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .[\[2\]](#)
- Identify the characteristic absorption bands corresponding to the functional groups of **N-(4-Hydroxyphenyl)glycine**.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm^{-1})	Functional Group
~3200	O-H and N-H stretching (superimposed) [2]
~3060	Aromatic C-H stretching [2]
~2970	Aliphatic C-H stretching [2]
~1605	Ammonium ion (N^+H_3) bending [2]
~1523	Carboxylate (COO^-) stretching [2]

| ~847 | Para-substituted benzene ring C-H bending[\[2\]](#) |

Applications in Drug Development

Enzymatic Synthesis of Amoxicillin

N-(4-Hydroxyphenyl)glycine is a crucial side-chain precursor in the enzymatic synthesis of the widely used β -lactam antibiotic, amoxicillin. This enzymatic approach is favored over chemical synthesis due to its milder reaction conditions and environmental benefits.

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

Objective: To synthesize amoxicillin using immobilized penicillin G acylase.

Materials:

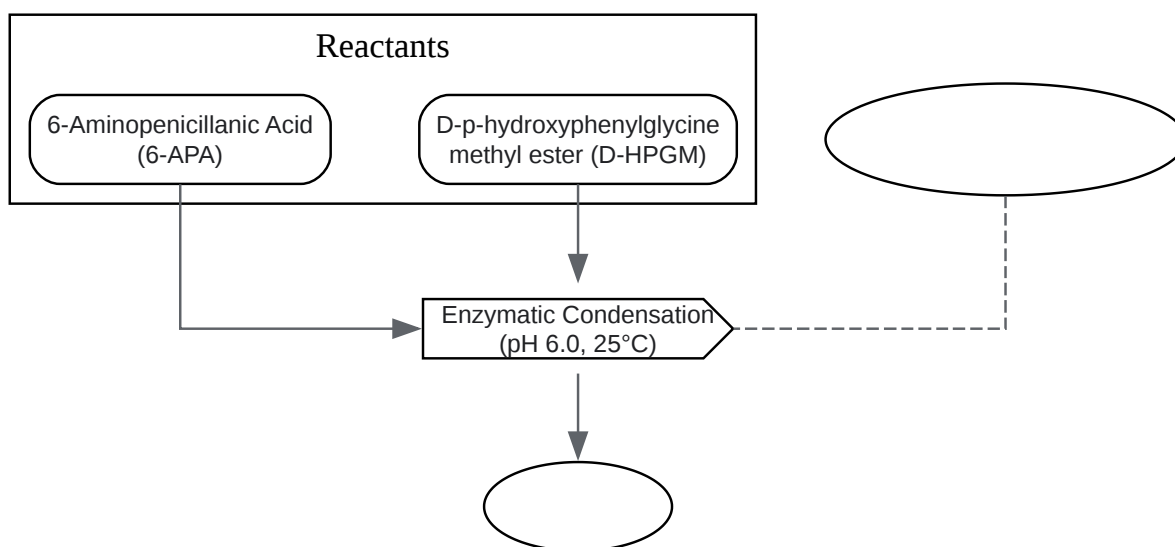
- Immobilized Penicillin G Acylase (IPA)
- 6-Aminopenicillanic acid (6-APA)
- D-p-hydroxyphenylglycine methyl ester (D-HPGM)
- Phosphate buffer (pH 6.0)
- Ethylene glycol
- Hydrochloric acid and Sodium hydroxide for pH adjustment

Procedure:

- Prepare a reaction buffer containing 40% sodium dihydrogen phosphate buffer (apparent pH 6.0) and 60% ethylene glycol (v/v).^[3]
- In a temperature-controlled reactor, add 6-APA and D-HPGM to the reaction buffer. A typical initial concentration would be 150 mM of 6-APA and 450 mM of D-HPGM.^[3]
- Add the immobilized penicillin G acylase (e.g., 50 IU/mL) to initiate the reaction.^[3]
- Maintain the reaction temperature at 25°C with constant stirring.^[3]

- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
- The reaction is typically allowed to proceed for about 10 hours.[3]
- Upon completion, separate the immobilized enzyme by filtration for reuse.
- The amoxicillin product can be isolated and purified from the reaction mixture.

Diagram of Enzymatic Synthesis of Amoxicillin:



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Caption: Enzymatic synthesis of amoxicillin from 6-APA and D-HPGM.

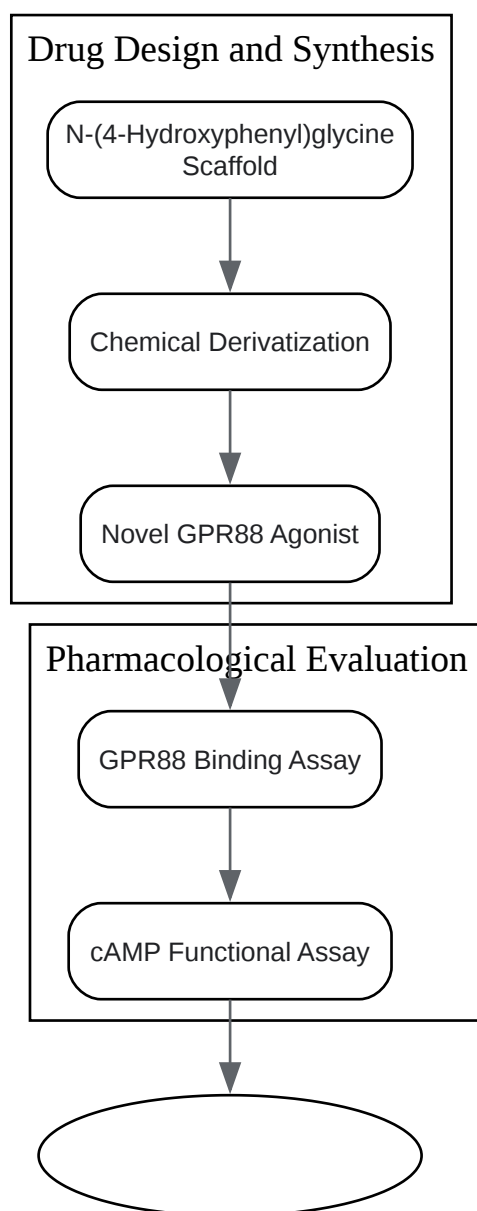
Development of GPR88 Agonists

The orphan G protein-coupled receptor GPR88 is predominantly expressed in the brain and is a promising therapeutic target for various central nervous system disorders. **N-(4-Hydroxyphenyl)glycine** and its derivatives have been utilized as scaffolds for the design and synthesis of potent and selective GPR88 agonists.[5][6][8]

Mechanism of Action: GPR88 is coupled to G α i proteins.[5][6] Agonists binding to GPR88 inhibit the production of cyclic AMP (cAMP), a key second messenger in cellular signaling.[5][6]

Derivatives of 4-hydroxyphenylglycine have been shown to act as GPR88 agonists, modulating this signaling pathway.[6]

Diagram of GPR88 Agonist Development Logic:



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Caption: Logical workflow for developing GPR88 agonists from **N-(4-Hydroxyphenyl)glycine**.

Conclusion

N-(4-Hydroxyphenyl)glycine is a versatile molecule with established applications and significant potential in drug discovery and development. Its straightforward synthesis and well-characterized properties make it a valuable building block for complex pharmaceutical compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers and scientists in leveraging the full potential of **N-(4-Hydroxyphenyl)glycine** in their work. Further research into its derivatives may uncover novel therapeutic agents for a range of diseases.

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References

- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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